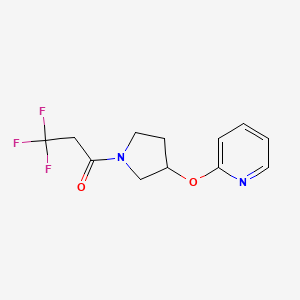

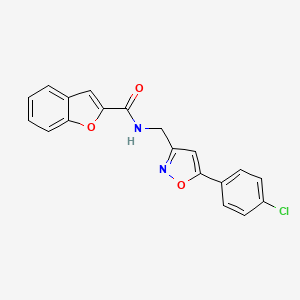

3,3,3-Trifluoro-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3,3,3-Trifluoro-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-1-one” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The trifluoro groups in the compound could potentially contribute to its reactivity and biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the pyrrolidine ring, the trifluoro groups, and the pyridin-2-yloxy group. The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom . The trifluoro groups are characterized by three fluorine atoms attached to a carbon atom, which could significantly affect the compound’s reactivity and physical properties.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrrolidine derivatives can participate in a variety of reactions .Wissenschaftliche Forschungsanwendungen

Sulfonamides in Cationic Cyclizations

Sulfonamides have been studied for their role in inducing cationic cyclizations, leading to the formation of pyrrolidines and polycyclic systems. Such processes are crucial for synthesizing complex molecular structures in organic chemistry, highlighting the potential utility of trifluoromethyl groups and pyrrolidine derivatives in facilitating these transformations (Haskins & Knight, 2002).

Isomerizing Alkoxycarbonylation

The weakly coordinated triflate complex demonstrates the role of trifluoromethyl groups in the isomerizing alkoxycarbonylation of methyl oleate, a reaction relevant for the synthesis and modification of organic compounds. This research indicates the importance of such functional groups in enhancing reaction mechanisms and product distributions (Roesle et al., 2012).

Pyridinium-based Ionic Liquids

Studies on pyridinium-based ionic liquids, such as those involving trifluoromethylsulfonyl groups, have provided insights into their thermodynamic and transport properties. These materials are of interest for applications ranging from electrolytes in energy storage devices to solvents in chemical syntheses, illustrating the broader applicability of pyridine and trifluoromethyl derivatives in advanced materials science (Cadena et al., 2006).

Fluorinated Neutral Anion Receptors

Research into fluorinated calix[4]pyrrole and dipyrrolylquinoxaline compounds has explored their use as neutral anion receptors. These studies demonstrate the enhanced affinity and selectivity of fluorinated derivatives for anions, which is pertinent to sensor technology and molecular recognition. This suggests that the incorporation of fluorine atoms into compounds similar to "3,3,3-Trifluoro-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-1-one" could be explored for developing new sensing materials (Anzenbacher et al., 2000).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Future research could focus on exploring the biological activity of this compound and related derivatives, as well as optimizing their synthesis. The pyrrolidine ring is a versatile scaffold in drug discovery, and further exploration of its potential could lead to the development of new therapeutics .

Eigenschaften

IUPAC Name |

3,3,3-trifluoro-1-(3-pyridin-2-yloxypyrrolidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O2/c13-12(14,15)7-11(18)17-6-4-9(8-17)19-10-3-1-2-5-16-10/h1-3,5,9H,4,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDALMHJWQQCIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC=N2)C(=O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2815597.png)

![3-({4-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-1,3-thiazol-2-yl}carbamoyl)propanoic acid](/img/structure/B2815600.png)

![Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B2815604.png)

![N-(2-chlorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2815607.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2815609.png)

![3-[(5-Bromo-2-hydroxybenzyl)amino]benzonitrile](/img/structure/B2815612.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2815614.png)

![4-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-4-oxobutanoic acid](/img/structure/B2815617.png)

![[2-(Benzyldimethylsilyl)phenyl]methanol](/img/structure/B2815618.png)